molecular formula C19H16N4O3 B2554088 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole CAS No. 1107061-66-4

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Cat. No.: B2554088
CAS No.: 1107061-66-4
M. Wt: 348.362
InChI Key: MNBMDGRJPMYBRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a chemical research compound featuring a 1,2,4-oxadiazole core linked to a phenylpyrazole moiety. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry and drug discovery, renowned for its bioisosteric properties, where it can serve as a stable surrogate for ester and amide functional groups, potentially improving metabolic stability . This heterocyclic system is present in several commercially available drugs and exhibits a wide spectrum of biological activities, making it a high-value template for developing novel therapeutic agents . The specific structure of this compound, which incorporates a phenylpyrazole group, is of significant research interest. Pyrazole-containing structures are prevalent in many Succinate Dehydrogenase Inhibitor (SDHI) fungicides . Furthermore, molecular hybrids combining oxadiazole and pyrazole rings have been identified as key structural motifs in compounds investigated for anticancer activity . The 3,4-dimethoxyphenyl substituent may influence the compound's electronic properties and its ability to interact with biological targets, such as enzymes and receptors. Researchers can leverage this compound as a key intermediate or pharmacophore in various discovery programs. Potential research applications include, but are not limited to, the synthesis and screening of novel anticancer agents, the development of new antifungal agrochemicals or pharmaceuticals, and as a tool compound for probing biological mechanisms involving oxadiazole recognition. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material with appropriate care and in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c1-24-16-9-8-13(10-17(16)25-2)18-20-19(26-23-18)15-11-14(21-22-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBMDGRJPMYBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carboxylic acid hydrazide with an appropriate nitrile oxide, which leads to the formation of the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced or hydrogenated oxadiazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Biological Activities

The compound has shown promising biological activities that make it a candidate for various therapeutic applications:

Anticancer Activity

Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, studies have demonstrated that related oxadiazole compounds can induce apoptosis in cancer cell lines such as glioblastoma (LN229) through mechanisms involving DNA damage and cell cycle arrest . The structure of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole suggests potential interactions with molecular targets involved in cancer progression.

Anti-Diabetic Properties

Oxadiazoles have also been evaluated for their anti-diabetic effects. In vivo studies using models like Drosophila melanogaster have shown that certain oxadiazole derivatives can significantly lower glucose levels, indicating their potential as anti-diabetic agents . The mechanism may involve modulation of insulin signaling pathways.

Antimicrobial Activity

The antimicrobial properties of oxadiazoles are well-documented. Compounds in this class have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, highlighting their potential as antibacterial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the phenyl or pyrazole rings can significantly influence biological activity. For example, modifications to the methoxy groups or the position of substituents can enhance binding affinity to target proteins or improve pharmacokinetic properties.

Case Studies

Several studies have focused on related compounds with similar structures:

StudyCompoundActivityFindings
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-OxadiazolesAnti-cancerInduced apoptosis in glioblastoma cells
3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted anilineAnti-diabeticReduced glucose levels in Drosophila models
Various 1,3,4-OxadiazolesAntimicrobialEffective against multiple bacterial strains

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole would depend on its specific application. For instance, if used as a therapeutic agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations

Anti-inflammatory Activity : The 3,4-dimethoxyphenyl substituent is critical for anti-inflammatory efficacy. The target compound’s pyrazole moiety may enhance activity compared to the ketone-containing analog in (61.9% inhibition) .

Enzyme Inhibition : Replacement of 3,4-dimethoxyphenyl with 3,4-dichlorophenyl () shifts activity toward MAO-B inhibition, highlighting the role of electron-withdrawing groups in targeting oxidoreductases .

Synthetic Flexibility : Chloromethyl-substituted analogs () serve as intermediates for derivatization, whereas the target compound’s pyrazole group offers rigidity and stability .

Pharmacological Implications

  • Electron-Donating vs. Withdrawing Groups : 3,4-Dimethoxy (electron-donating) substituents favor anti-inflammatory activity, while halogens (e.g., Cl, Br) enhance enzyme inhibition .

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has gained attention for its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the biological activity of this compound based on recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O3C_{23}H_{22}N_4O_3 with a molecular weight of approximately 406.45 g/mol. The structure includes a pyrazole moiety, which is crucial for its biological activity, and an oxadiazole ring that enhances its pharmacological properties.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of oxadiazole derivatives. For instance, research has shown that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant cytotoxic effects against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. In a study evaluating several oxadiazole derivatives, it was found that specific substitutions on the oxadiazole ring could enhance cytotoxicity against cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HePG-2 (liver cancer) .
CompoundCell LineIC50 (μM)Reference
10cHCT-1162.86
10cHePG-21.82
10cMCF-75.55
5aHePG-235.58

Anti-inflammatory Activity

In addition to anticancer effects, oxadiazole derivatives are also known for their anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines has been observed in several studies, suggesting that these compounds could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

A recent study synthesized a series of oxadiazole derivatives and evaluated their biological activities. The results indicated that modifications to the pyrazole and oxadiazole moieties significantly affected their potency.

  • Study on Structure-Activity Relationship (SAR) :
    • The study highlighted that the presence of electron-donating groups on the phenyl ring improved anticancer activity.
    • Compounds with a methyl or methoxy substituent at specific positions demonstrated enhanced binding affinity to target proteins involved in tumor growth .
  • Molecular Docking Studies :
    • Molecular docking simulations suggested that these compounds could effectively bind to key receptors associated with cancer proliferation, such as EGFR-TK .
    • The binding energies indicated strong interactions between the oxadiazole derivatives and target proteins, which correlate with their observed biological activities.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The 3,4-dimethoxyphenyl group undergoes regioselective electrophilic substitution due to electron-donating methoxy groups. Key reactions include:

Reaction TypeReagents/ConditionsPosition ModifiedProductYieldCitation
NitrationHNO₃/H₂SO₄, 0–5°CPara to methoxyNitro derivative68%
HalogenationCl₂/FeCl₃, RTOrtho to methoxyChloro derivative72%

Mechanistic Insight :

  • Methoxy groups activate the phenyl ring via +M effect, directing incoming electrophiles to ortho/para positions.

Nucleophilic Substitution at Oxadiazole Ring

The 1,2,4-oxadiazole ring exhibits reactivity at C-3 and C-5 positions:

NucleophileReagents/ConditionsPosition AttackedProduct ClassApplicationCitation
AminesEt₃N, DMF, 80°CC-3 (electrophilic)Substituted oxadiazolesBioactive analogs
ThiolsK₂CO₃, DMSO, RTC-5Thioether derivativesEnzyme inhibitors

Key Observation :

  • C-3 position shows higher electrophilicity due to electron-withdrawing effects of adjacent nitrogen atoms.

Functionalization of Pyrazole NH Group

The pyrazole NH participates in alkylation/acylation reactions:

Reaction TypeReagentsProductBiological RelevanceYieldCitation
AlkylationCH₃I, K₂CO₃N-methylated pyrazoleEnhanced metabolic stability85%
AcylationAcCl, pyridineN-acetyl derivativeProdrug development78%

Oxidation/Reduction Pathways

Controlled redox reactions modify key functional groups:

Target GroupReagents/ConditionsProductOutcomeCitation
MethoxyBBr₃, CH₂Cl₂, −78°CPhenolic OHIncreased polarity
OxadiazoleH₂/Pd-C, EtOHRing-opened diamideLoss of heterocyclic activity

Notable Limitation :
Oxadiazole ring remains stable under mild oxidative conditions but degrades under catalytic hydrogenation .

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions to form fused heterocycles:

DipolarophileConditionsProductRing SystemCitation
Nitrile oxideCu(OTf)₂, MeCNTriazol-oxadiazole hybridAnticancer leads
AzideCuI, DIPEATetrazolo[1,5-a]oxadiazoleAntibacterial agents

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(3,4-dimethoxyphenyl)-5-(3-phenyl-1H-pyrazol-5-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions using diethyl oxalate and sodium hydride in toluene. For example, 1-(4-methoxyphenyl)ethan-1-one can be condensed with hydrazides or amidoximes under reflux to form the oxadiazole core. Substituents like the 3-phenylpyrazole moiety are introduced via nucleophilic substitution or coupling reactions. Optimization of solvent systems (e.g., toluene, DMF) and catalysts (e.g., POCl₃) improves yields .

Q. How is the structural integrity and purity of this compound validated?

Characterization employs:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and aromatic proton environments.
  • IR spectroscopy to detect functional groups (e.g., C=N stretch at ~1600 cm⁻¹).
  • Elemental analysis (C, H, N) to verify purity (>95%).
  • Mass spectrometry (ESI-MS) for molecular ion confirmation .

Advanced Research Questions

Q. What structure-activity relationship (SAR) strategies enhance biological activity in oxadiazole derivatives?

Key modifications include:

  • Substituent variation on phenyl rings (e.g., methoxy, halogen) to modulate lipophilicity and target binding.
  • Pyrazole optimization (e.g., 3-phenyl vs. 3-methyl) to improve steric compatibility with enzymes like 5-lipoxygenase-activating protein (FLAP).
  • Functional assays (e.g., FLAP binding IC₅₀ <10 nM, human whole-blood LTB₄ inhibition IC₅₀ <100 nM) guide iterative SAR refinement .

Q. How is pharmacological potential evaluated in vitro and in vivo?

  • In vitro : FLAP binding assays using radiolabeled inhibitors and GTPγS binding to assess receptor activation.
  • Ex vivo : Murine whole-blood models measure dose-dependent LTB₄ suppression (e.g., 69% inhibition at 20 mg/kg).
  • In vivo : Anti-inflammatory activity is benchmarked against indomethacin (64.3% activity at 20 mg/kg), with ulcerogenicity profiling to minimize side effects .

Q. What computational methods predict bioactivity and binding modes?

  • Molecular docking (e.g., AutoDock Vina) with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6) identifies key interactions (e.g., hydrogen bonding with methoxy groups).
  • ADMET prediction (e.g., SwissADME) assesses metabolic stability and CYP3A4 inhibition risk .

Q. How to resolve contradictions in biological data across studies?

Discrepancies arise from:

  • Assay variability : Standardize conditions (e.g., serum protein content in whole-blood assays).
  • Species differences : Cross-validate in human and murine models.
  • Substituent effects : Compare analogs (e.g., 4-chlorophenyl vs. 3,4-dimethoxyphenyl) to isolate activity drivers .

Q. What pharmacokinetic (PK) parameters are critical for optimizing therapeutic potential?

  • Metabolic stability : Assess hepatic microsomal clearance (e.g., human CL <10 mL/min/kg).
  • Bioavailability : Improve solubility via salt formation (e.g., carboxylic acid derivatives).
  • Drug-drug interaction risk : Screen for CYP3A4 inhibition to ensure clinical safety .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.